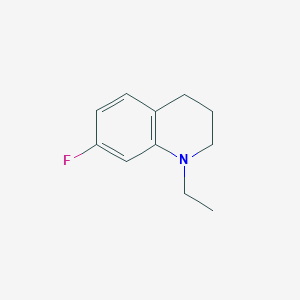
2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-halocarbonyl compounds with thioamides in the presence of a base catalyst . The reaction conditions often include solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and the process can be carried out at room temperature or under reflux conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and quality .
化学反応の分析
Types of Reactions
2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can lead to various substituted thiazole derivatives .
科学的研究の応用
2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antioxidant agent.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. The thiazole ring’s ability to form hydrogen bonds and interact with nucleophilic and electrophilic sites is crucial for its biological activity .
類似化合物との比較
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
2-(4-Pyridyl)thiazole-4-carboxylic acid: Used as a pharmaceutical intermediate and in organic synthesis.
2,4-Disubstituted thiazoles: Evaluated for their antibacterial and antifungal activities.
Uniqueness
2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylic acid stands out due to the presence of the tetrahydrofuran ring, which can enhance its solubility and bioavailability. This unique structural feature may contribute to its distinct biological activities and potential therapeutic applications .
特性
分子式 |
C8H9NO3S |
|---|---|
分子量 |
199.23 g/mol |
IUPAC名 |
2-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO3S/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h4-5H,1-3H2,(H,10,11) |
InChIキー |
BJWDRLMDYLSQHS-UHFFFAOYSA-N |
正規SMILES |
C1COCC1C2=NC(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)

![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)

